molecular formula C16H21FN6O B7154680 N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B7154680
M. Wt: 332.38 g/mol
InChI Key: XUVDABWXKLDUPQ-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluoropyridine and a dimethylpyrazole moiety, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O/c1-12-13(11-20-21(12)2)10-19-16(24)23-8-6-22(7-9-23)15-14(17)4-3-5-18-15/h3-5,11H,6-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVDABWXKLDUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)N2CCN(CC2)C3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Moiety: Starting with 1,5-dimethylpyrazole, the compound is synthesized through a condensation reaction involving hydrazine and acetylacetone.

    Substitution on Piperazine: The piperazine ring is then functionalized with the 3-fluoropyridine group through a nucleophilic substitution reaction.

    Coupling Reaction: Finally, the pyrazole moiety is coupled with the substituted piperazine using a carboxylation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For improved efficiency and scalability.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly on the fluoropyridine ring.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic aqueous solutions at elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent side reactions.

    Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibiting or activating enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological pathways.

    Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(2-fluoropyridin-3-yl)piperazine-1-carboxamide
  • N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(4-fluoropyridin-2-yl)piperazine-1-carboxamide

Uniqueness

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom on the pyridine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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